Bis-sulfone-PEG8-NHS Ester is a specialized chemical compound utilized primarily in bioconjugation and drug development. It is classified as a heterobifunctional crosslinker, featuring both a polyethylene glycol (PEG) moiety and a N-hydroxysuccinimide (NHS) ester functional group. This compound is designed to selectively react with thiol groups, particularly those derived from cysteine residues in proteins, facilitating the formation of stable covalent bonds. The unique structure of Bis-sulfone-PEG8-NHS Ester allows it to overcome limitations associated with traditional sulfhydryl labeling methods, enhancing the stability and functionality of modified proteins.
The compound is derived from bis-sulfone chemistry, which involves the use of sulfone groups to create reactive intermediates capable of forming covalent bonds with thiols. The classification of Bis-sulfone-PEG8-NHS Ester as a bifunctional crosslinker stems from its ability to link two distinct molecules through its reactive groups. This capability is crucial in the development of targeted therapeutics, particularly in creating antibody-drug conjugates (ADCs) that require precise and stable attachment to therapeutic agents.
The synthesis of Bis-sulfone-PEG8-NHS Ester typically involves several key steps:
The final product is purified using techniques such as precipitation or chromatography to ensure high purity levels (typically >95%) suitable for biological applications .
The molecular formula for Bis-sulfone-PEG8-NHS Ester is , with a molecular weight of approximately 597.66 g/mol. Its structure features:
The compound typically appears as a white crystalline solid and is soluble in various organic solvents such as dimethyl sulfoxide, dimethylformamide, and chloroform .
Bis-sulfone-PEG8-NHS Ester primarily undergoes bis-alkylation reactions with thiol groups from reduced disulfide bonds in proteins. The mechanism involves:
This reaction pathway ensures that the protein retains its biological activity post-modification, making it suitable for applications in drug delivery systems and protein engineering .
The mechanism of action for Bis-sulfone-PEG8-NHS Ester can be summarized as follows:
Data suggest that this mechanism significantly improves the stability and solubility of modified proteins compared to traditional methods .
Key physical and chemical properties of Bis-sulfone-PEG8-NHS Ester include:
These properties make it an ideal candidate for various biochemical applications.
Bis-sulfone-PEG8-NHS Ester has diverse applications in scientific research and drug development:
The versatility and effectiveness of Bis-sulfone-PEG8-NHS Ester continue to drive its adoption in various research fields aimed at developing innovative therapeutic strategies .
Bis-sulfone-PEG8-NHS ester (CAS 2363757-66-6) enables covalent rebridging of reduced disulfide bonds through a bis-alkylation mechanism. This reagent selectively targets cysteine sulfur atoms derived from native disulfide bonds (e.g., antibody interchain disulfides). Upon reduction of the disulfide bond, the bis-sulfone group undergoes sequential nucleophilic attacks from both thiol groups, forming two new C-S bonds and regenerating a bridged structure. The reaction proceeds via a thiol-selective bis-alkylation mechanism where the sulfone groups act as Michael acceptors, ensuring the reaction is specific to free thiols without cross-reacting with other amino acid residues [1] [2].
The PEG₈ spacer (8 ethylene glycol units) serves a dual role:
Table 1: Key Features of Bis-sulfone-PEG₈-NHS Ester Chemistry
Property | Specification | Functional Impact |
---|---|---|
Molecular weight | 1021.2 g/mol [2] | Optimal for balance of reactivity & size |
Bis-sulfone reactivity | Selective for free thiols | Enables disulfide rebridging |
PEG₈ spacer length | ∼35 Å | Spans reduced disulfide distance |
NHS ester reactivity | Primary amines (pH 7–9) | Dual functionalization capability |
In native antibodies, interchain disulfide bonds (e.g., IgG1 hinge region: HC-HC and HC-LC bonds) serve as ideal site-specific conjugation points. Bis-sulfone-PEG8-NHS ester exploits these structural motifs by targeting reduced disulfides without requiring genetic engineering. This contrasts with stochastic conjugation methods (e.g., lysine acylation), which generate heterogeneous mixtures of positional isomers with variable drug-to-antibody ratios (DAR 0–8) [3].
The site-specificity of bis-sulfone conjugation provides three critical advantages:
Table 2: Conjugation Site Comparison in Native Antibodies
Conjugation Method | Typical Sites | DAR Heterogeneity | Risk to Antigen Binding |
---|---|---|---|
Bis-sulfone-PEG₈-NHS | Rebridged disulfides | Low (DAR 4.0) | Minimal |
Lysine acylation | 76 lysines per IgG | High (DAR 0–8) | High (CDR modification risk) |
Cysteine alkylation | Free cysteines | Moderate (DAR 0–4) | Moderate |
The bis-alkylation reaction generates a stable three-carbon bridge between cysteine residues, maintaining the structural integrity of the antibody. When the bis-sulfone group reacts with two thiols, it forms a -CH₂-CH₂-S- linkage at each cysteine, creating a propyl bridge that replaces the original disulfide bond. This architecture preserves the quaternary protein structure by mimicking the natural disulfide geometry [2] [4].
Structural consequences include:
The NHS ester terminus enables dual functionalization strategies: After disulfide rebridging, the NHS ester reacts with amine-containing payloads (e.g., drugs, fluorescent tags) to form stable amide bonds. This orthogonal reactivity enables modular ADC assembly where the bis-sulfone handles disulfide rebridging while the NHS ester attaches payloads [1] [7].
Bis-sulfone-PEG8-NHS ester addresses key limitations of maleimide chemistry, the dominant cysteine conjugation technology. Maleimides form thioether bonds with free cysteines via Michael addition, but suffer from two critical drawbacks:
Table 3: Stability Comparison of Conjugation Technologies
Parameter | Bis-sulfone-PEG₈-NHS | Maleimide Chemistry |
---|---|---|
Bond formed | Stable carbon-sulfur bonds | Thioether (reversible) |
Plasma stability (DAR 4) | >95% intact after 168 hrs [3] | <50% intact after 96 hrs [7] |
Conjugation specificity | Rebridges disulfides only | Binds any free cysteine |
In vivo tumor uptake | 2× higher than maleimide ADCs [3] | Lower due to payload loss |
Functional advantages of bis-sulfone conjugates include:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6